6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H4F3IN2 |
|---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
6-iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7-13-3-6-2-1-5(12)4-14(6)7/h1-4H |
InChI Key |
YBVKMFWSHQVMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Step A: Synthesis of 6-(Trifluoromethyl)imidazo[1,5-a]pyridine
This step involves the preparation of the core imidazo[1,5-a]pyridine structure with a trifluoromethyl substituent.
-
- Combine bromoacetaldehyde diethyl acetal, hydrochloric acid (1 mol/L), and ethanol in a reaction vessel.
- Stir the mixture at room temperature for 30 minutes, then reflux for 1–2 hours until the solution becomes clear.
- Neutralize the solution using saturated sodium bicarbonate and add 2-amino-5-trifluoromethylpyridine.
- Allow the reaction to proceed at room temperature for 6–12 hours.
- Extract the product using ethyl acetate and purify it via silica gel column chromatography (mobile phase: petroleum ether/ethyl acetate = 2:1).
Yield :
Step B: Iodination to Form 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
The iodination step introduces the iodine atom at position 6.
-
- Dissolve the synthesized 6-(trifluoromethyl)imidazo[1,5-a]pyridine in an appropriate solvent (e.g., acetonitrile or DMF).
- Add N-iodosuccinimide (NIS) as the iodinating agent.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction completes.
Yield :
- This step typically provides high yields due to the selective reactivity of NIS with the target position on the imidazo[1,5-a]pyridine ring.
One-Pot Three-Component Condensation Method
This method simplifies synthesis by combining all reactants in a single reaction vessel.
-
- Dipyridyl ketone
- Aromatic aldehydes
- Ammonium acetate
-
- Lithium chloride is used as a mild Lewis acid catalyst.
- The reaction is conducted under microwave irradiation in polar solvents like acetic acid or ethanol.
-
- Mix all reactants along with lithium chloride in a solvent.
- Subject the mixture to microwave irradiation for a short duration (2–4 minutes).
-
- Short reaction times and high yields.
- Environmentally friendly due to reduced solvent usage and waste generation.
Yields :
Alternative Method: Cyclization Using Chloroacetaldehyde
This method uses chloroacetaldehyde as a key reagent for cyclization.
-
- React chloroacetaldehyde with a precursor such as 2-amino nicotinic acid in an organic solvent.
- Add NIS for iodination during or after cyclization.
-
- Mild temperatures (20–138 °C) are sufficient to promote nucleophilic substitution and cyclization steps.
-
- Straightforward approach with fewer purification steps.
Yields :
- Moderate to high yields depending on reaction conditions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Multi-Step Synthesis | Bromoacetaldehyde diethyl acetal, NIS | ~75–79 | High purity; scalable for industrial use |
| One-Pot Three-Component Method | Dipyridyl ketone, aldehydes, ammonium acetate | ~72 | Simplified process; eco-friendly |
| Cyclization Using Chloroacetaldehyde | Chloroacetaldehyde, NIS | Moderate to high | Fewer purification steps |
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, and reduced derivatives .
Scientific Research Applications
Biological Applications
Anticancer Activity
Research indicates that compounds related to imidazo[1,5-a]pyridine structures exhibit potent anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown submicromolar inhibitory activity against various tumor cell lines, particularly through the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in cancer progression . The introduction of the trifluoromethyl group in 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine enhances its binding affinity to target proteins involved in tumor growth.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects typically involves the induction of cell cycle arrest and apoptosis in cancer cells. For example, a related compound was found to induce G2/M phase arrest and apoptosis in specific cancer cell lines by inhibiting PI3Kα . This suggests that this compound may similarly interact with critical pathways to inhibit cancer cell proliferation.
Antimicrobial Properties
In addition to its anticancer potential, there is emerging evidence that imidazo[1,5-a]pyridine derivatives possess antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes and exert antibacterial effects.
Chemical Applications
Synthesis of Novel Derivatives
The synthesis of this compound can be achieved through various methods involving electrophilic substitutions and cyclization reactions. These synthetic pathways allow for the exploration of different functional groups that can be introduced at various positions on the imidazo ring system, thereby tailoring the compound's properties for specific applications .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of imidazo[1,5-a]pyridine derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions on the imidazo ring can significantly alter the potency and selectivity of these compounds against biological targets . This information is vital for drug development processes aimed at creating more effective therapeutic agents.
Material Science Applications
Catalytic Properties
The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for use as a ligand in catalysis. Its ability to stabilize transition states or intermediates can enhance reaction rates in various chemical transformations, making it valuable in synthetic organic chemistry .
N-Heterocyclic Carbene Ligands
Recent studies have explored the use of imidazo[1,5-a]pyridinylidenes as N-heterocyclic carbene ligands in transition metal catalysis. These ligands have shown promise due to their strong π-accepting abilities and tunable electronic properties, which can be adjusted through substitution patterns on the imidazo ring . The incorporation of iodine and trifluoromethyl groups could further enhance their effectiveness as ligands.
Mechanism of Action
The mechanism of action of 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, leading to the modulation of signaling pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Substituent Effects on Photophysical Properties
Imidazo[1,5-a]pyridines are widely studied for their solvatochromic fluorescence and large Stokes shifts (~100–200 nm), making them ideal for membrane probes and optoelectronic materials .
Key Observations :
Key Observations :
- While 6-Iodo-3-CF₃ lacks reported biological data, structural analogues with electron-withdrawing groups (e.g., CF₃) and halogen atoms (e.g., Br in ) often show enhanced binding to hydrophobic enzyme pockets .
- Pyridyl and hydroxyphenyl substituents improve antibacterial activity, suggesting that 6-Iodo-3-CF₃ could be optimized for similar applications .
Coordination Chemistry and Material Science
Imidazo[1,5-a]pyridines serve as ligands for luminescent coordination complexes. Substituents dictate metal-binding affinity and emissive properties:
Key Observations :
- Iodo substituents may hinder film-forming properties in OLEDs compared to alkylated derivatives, which exhibit better solubility and homogeneity .
Biological Activity
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFIN
- Molecular Weight : 292.03 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.
Anticancer Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as HT-29 and Caco-2. The proposed mechanism involves the release of cytochrome c from mitochondria and activation of caspases, leading to programmed cell death .
A comparative analysis of various imidazo[1,5-a]pyridine derivatives revealed that modifications in their structure significantly affect their anticancer potency. For example, compounds with different halogen substituents were found to have varying degrees of inhibitory activity against tumor cell lines .
Kinase Inhibition
FLT3 (Fms-like tyrosine kinase 3) is a critical target in acute myeloid leukemia (AML). Compounds similar to this compound have been investigated for their ability to inhibit FLT3 mutations associated with poor patient outcomes. In vitro studies demonstrated that certain imidazo derivatives exhibit nanomolar inhibitory activity against FLT3-ITD and FLT3-D835Y mutants . This suggests that this compound may also possess similar inhibitory properties.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may initiate apoptotic pathways in cancer cells by disrupting mitochondrial function and activating caspases .
- Enzyme Inhibition : It potentially inhibits key kinases involved in cancer progression, particularly FLT3, which is crucial for cell survival and proliferation in AML .
Case Studies
Several studies have highlighted the biological efficacy of imidazo derivatives:
- Study on Colon Cancer : A study demonstrated that imidazo[1,2-a]pyridines showed significant activity against colon cancer cell lines HT-29 and Caco-2 with minimal toxicity towards normal cells .
- FLT3 Kinase Inhibition : Another research focused on various heterocycles as FLT3 inhibitors found promising results with certain imidazo derivatives showing submicromolar IC50 values against FLT3 mutants .
Comparative Biological Activity Table
| Compound Name | Structure Features | Anticancer Activity (IC50 μM) | FLT3 Inhibition |
|---|---|---|---|
| This compound | Iodine & trifluoromethyl groups | TBD | TBD |
| 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine | Bromine instead of iodine | TBD | High potency |
| 6-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyridine | Chlorine instead of iodine | TBD | Moderate potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
